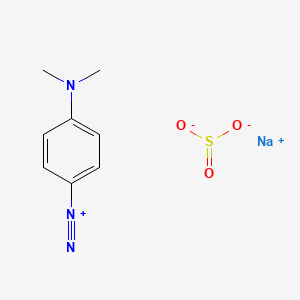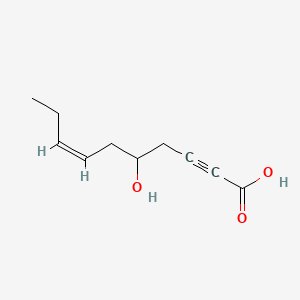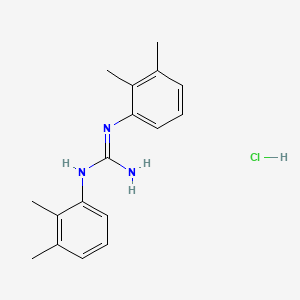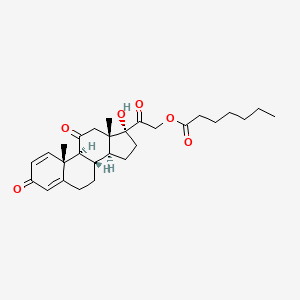
17,21-Dihydroxypregna-1,4-diene-3,11,20-trione 21-heptanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The synthesis of 17,21-dihydroxypregna-1,4-diene-3,11,20-trione 21-heptanoate involves several steps. The starting material is typically a steroidal compound, which undergoes a series of chemical reactions including hydroxylation and esterification to introduce the heptanoate group at the 21st position. The reaction conditions often require specific catalysts and controlled temperatures to ensure the desired product is obtained with high purity .
Análisis De Reacciones Químicas
17,21-dihydroxypregna-1,4-diene-3,11,20-trione 21-heptanoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the double bonds in the steroidal structure.
Substitution: The hydroxyl groups at positions 17 and 21 can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride.
Aplicaciones Científicas De Investigación
17,21-dihydroxypregna-1,4-diene-3,11,20-trione 21-heptanoate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other steroidal compounds.
Biology: This compound is studied for its potential effects on various biological pathways.
Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in the treatment of inflammatory conditions.
Industry: It is used in the production of pharmaceuticals and other chemical products.
Mecanismo De Acción
The mechanism of action of 17,21-dihydroxypregna-1,4-diene-3,11,20-trione 21-heptanoate involves its interaction with specific molecular targets in the body. It binds to steroid receptors, modulating the expression of genes involved in inflammation and immune response. The pathways affected by this compound include the glucocorticoid receptor pathway, which plays a crucial role in regulating inflammation .
Comparación Con Compuestos Similares
17,21-dihydroxypregna-1,4-diene-3,11,20-trione 21-heptanoate is unique compared to other similar steroidal compounds due to its specific functional groups and molecular structure. Similar compounds include:
17-hydroxyprogesterone: A precursor in the biosynthesis of corticosteroids.
Corticosterone: A steroid hormone involved in the regulation of energy, immune reactions, and stress responses.
Prednisolone: A synthetic glucocorticoid used to treat inflammatory and autoimmune conditions.
This compound’s unique structure and functional groups make it a valuable intermediate in the synthesis of various steroidal drugs and research chemicals.
Propiedades
Número CAS |
85959-59-7 |
|---|---|
Fórmula molecular |
C28H38O6 |
Peso molecular |
470.6 g/mol |
Nombre IUPAC |
[2-[(8S,9S,10R,13S,14S,17R)-17-hydroxy-10,13-dimethyl-3,11-dioxo-6,7,8,9,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] heptanoate |
InChI |
InChI=1S/C28H38O6/c1-4-5-6-7-8-24(32)34-17-23(31)28(33)14-12-21-20-10-9-18-15-19(29)11-13-26(18,2)25(20)22(30)16-27(21,28)3/h11,13,15,20-21,25,33H,4-10,12,14,16-17H2,1-3H3/t20-,21-,25+,26-,27-,28-/m0/s1 |
Clave InChI |
QOCHLIUSCKIIRS-JGCKISFHSA-N |
SMILES isomérico |
CCCCCCC(=O)OCC(=O)[C@]1(CC[C@@H]2[C@@]1(CC(=O)[C@H]3[C@H]2CCC4=CC(=O)C=C[C@]34C)C)O |
SMILES canónico |
CCCCCCC(=O)OCC(=O)C1(CCC2C1(CC(=O)C3C2CCC4=CC(=O)C=CC34C)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




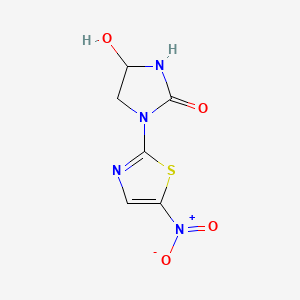
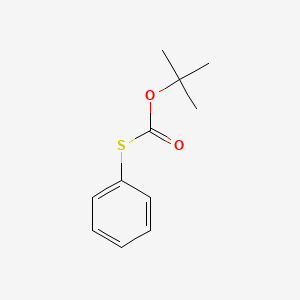


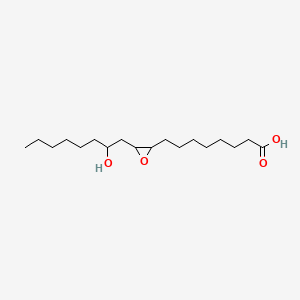
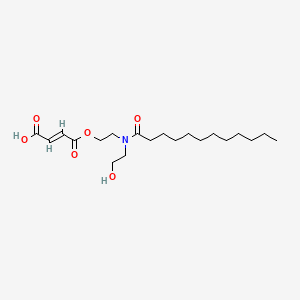
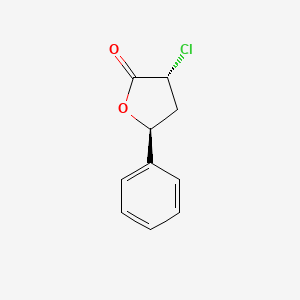
![N-[2-Methyl-3-(methyldipropoxysilyl)propyl]ethylenediamine](/img/structure/B15178052.png)
